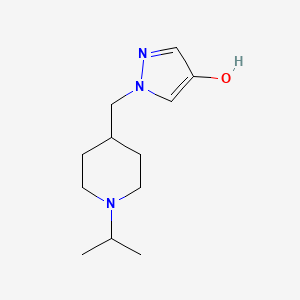
1-(3,5-Dimethylphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction. One common method involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Attachment of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of a benzene derivative with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination reaction. This involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitric acid, sulfuric acid, halogens, and other electrophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of neurology and psychiatry.
Industry: It may be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylphenyl)cyclopropan-1-amine exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Pathways Involved: The exact pathways involved would depend on the specific biological context, but could include neurotransmitter signaling, metabolic pathways, and cellular stress responses.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)cyclopropan-1-amine: Similar structure but with different substitution pattern on the aromatic ring, leading to different chemical and biological properties.
1-(3,5-Dimethylphenyl)cyclopropan-1-ol:
1-(3,5-Dimethylphenyl)cyclopropan-1-thiol: Contains a thiol group, which can form different types of interactions and has distinct chemical properties.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-8-5-9(2)7-10(6-8)11(12)3-4-11/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
MBVLGXCKEAOAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)



![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)



